molecular formula C26H23N3O3 B15004774 [4-(2,5-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone

[4-(2,5-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone

Cat. No.: B15004774
M. Wt: 425.5 g/mol
InChI Key: QNYKKNYGBJWNJR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacteria and cancer cells .

Medicine

In medicine, benzimidazole derivatives are being explored for their therapeutic potential. This compound, in particular, has shown promise in the treatment of parasitic infections and inflammatory diseases .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2,5-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

[4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone

InChI

InChI=1S/C26H23N3O3/c1-16-23(25(30)17-9-5-4-6-10-17)24(19-15-18(31-2)13-14-22(19)32-3)29-21-12-8-7-11-20(21)28-26(29)27-16/h4-15,24H,1-3H3,(H,27,28)

InChI Key

QNYKKNYGBJWNJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=CC(=C4)OC)OC)C(=O)C5=CC=CC=C5

Origin of Product

United States

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